
3-Fluoro-4-((tetrahydrofuran-3-yl)methoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-4-[(oxolan-3-yl)methoxy]benzene-1-sulfonamide is a chemical compound with a complex structure that includes a fluorine atom, an oxolane ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-[(oxolan-3-yl)methoxy]benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of 3-fluoro-4-[(oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride, which is then reacted with ammonia or an amine to form the sulfonamide . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. Safety measures are also critical due to the handling of reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-[(oxolan-3-yl)methoxy]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.
Scientific Research Applications
3-fluoro-4-[(oxolan-3-yl)methoxy]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-fluoro-4-[(oxolan-3-yl)methoxy]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-[(oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride
- 4-fluoro-3-[(oxolan-3-yl)methoxy]benzene-1-sulfonamide
Uniqueness
The presence of the oxolane ring and the sulfonamide group makes it particularly interesting for research in medicinal chemistry and material science .
Properties
Molecular Formula |
C11H14FNO4S |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
3-fluoro-4-(oxolan-3-ylmethoxy)benzenesulfonamide |
InChI |
InChI=1S/C11H14FNO4S/c12-10-5-9(18(13,14)15)1-2-11(10)17-7-8-3-4-16-6-8/h1-2,5,8H,3-4,6-7H2,(H2,13,14,15) |
InChI Key |
GZUVFRUDYGYKLN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1COC2=C(C=C(C=C2)S(=O)(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.